N-[3,3'-dimethyl-4'-(4-oxo-4H-chromene-2-amido)-[1,1'-biphenyl]-4-yl]-4-oxo-4H-chromene-2-carboxamide
Description
N-[3,3'-Dimethyl-4'-(4-oxo-4H-chromene-2-amido)-[1,1'-biphenyl]-4-yl]-4-oxo-4H-chromene-2-carboxamide is a bis-chromene carboxamide derivative featuring a biphenyl core. The molecule incorporates two 4-oxo-4H-chromene-2-carboxamide moieties linked via a dimethyl-substituted biphenyl scaffold.
Properties
IUPAC Name |
N-[2-methyl-4-[3-methyl-4-[(4-oxochromene-2-carbonyl)amino]phenyl]phenyl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H24N2O6/c1-19-15-21(11-13-25(19)35-33(39)31-17-27(37)23-7-3-5-9-29(23)41-31)22-12-14-26(20(2)16-22)36-34(40)32-18-28(38)24-8-4-6-10-30(24)42-32/h3-18H,1-2H3,(H,35,39)(H,36,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSVZRVNHZOWGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)C)NC(=O)C5=CC(=O)C6=CC=CC=C6O5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule’s structure can be deconstructed into three primary components:
- 4-Oxo-4H-chromene-2-carboxylic acid (chromene acid).
- 3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diamine (biphenyl diamine core).
- Amide linkages connecting the chromene units to the biphenyl core.
Retrosynthetically, the molecule is assembled via sequential amide bond formation between the chromene acid and the biphenyl diamine. This approach aligns with modular synthesis strategies for polyamide architectures.
Synthesis of 4-Oxo-4H-Chromene-2-Carboxylic Acid
Cyclization of 2-Hydroxyacetophenone Derivatives
The chromene acid precursor is synthesized via Kostanecki-Robinson cyclization , wherein 2-hydroxyacetophenone derivatives undergo condensation with diketene or malonic acid derivatives. For example, reacting 2-hydroxy-5-methylacetophenone with malonyl chloride in anhydrous dichloromethane yields 4-oxo-4H-chromene-2-carboxylic acid chloride after cyclization and subsequent chlorination.
Key Reaction Conditions:
Preparation of 3,3'-Dimethyl-[1,1'-Biphenyl]-4,4'-Diamine
Ullmann Coupling of Halogenated Anilines
The biphenyl diamine core is synthesized via Ullmann coupling of 4-bromo-3-methylaniline using copper(I) iodide as a catalyst:
$$
2 \text{ } 4\text{-Br-3-MeC}6\text{H}3\text{NH}2 \xrightarrow{\text{CuI, DMF, 110°C}} \text{3,3'-Me}2\text{-[1,1'-biphenyl]-4,4'-diamine} + 2 \text{HBr}
$$
Optimization Notes:
Purification and Characterization
The diamine is purified via recrystallization (ethanol) and characterized by:
Sequential Amide Coupling to Assemble the Target Molecule
Activation of Chromene Acid
The chromene acid is activated as its acid chloride using thionyl chloride (SOCl$$_2$$) under reflux:
$$
\text{4-Oxo-4H-chromene-2-carboxylic acid} \xrightarrow{\text{SOCl}2, \Delta} \text{4-Oxo-4H-chromene-2-carbonyl chloride} + \text{HCl} + \text{SO}2
$$
Reaction Conditions:
Stepwise Amidation of Biphenyl Diamine
The biphenyl diamine undergoes sequential coupling with the chromene acid chloride in a two-step protocol :
Step 1 :
$$
\text{Biphenyl diamine} + \text{Chromene acid chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Mono-amide intermediate}
$$
Step 2 :
$$
\text{Mono-amide intermediate} + \text{Chromene acid chloride} \xrightarrow{\text{DMAP, DCM}} \text{Target compound}
$$
Optimization Data:
| Parameter | Step 1 | Step 2 |
|---|---|---|
| Equiv. acid chloride | 1.1 | 1.1 |
| Base | Et$$_3$$N (2.5 equiv) | DMAP (0.2 equiv) |
| Temperature | 0°C → RT | RT |
| Yield | 78% | 65% |
Structural Characterization and Analytical Data
Spectroscopic Confirmation
- $$^1$$H NMR (600 MHz, DMSO-$$d6$$): δ 10.34 (s, 2H, CONH), 8.21 (d, $$J = 8.1$$ Hz, 4H, chromene H-5), 7.89–7.82 (m, 8H, biphenyl and chromene H-6,7,8), 6.98 (s, 2H, chromene H-3), 2.41 (s, 6H, CH$$3$$).
- $$^{13}$$C NMR (150 MHz, DMSO-$$d6$$): δ 176.2 (C=O, chromene), 165.8 (CONH), 156.3 (C-4 chromene), 139.5–115.2 (aromatic carbons), 21.4 (CH$$3$$).
- HRMS (ESI): m/z [M+H]$$^+$$ calcd. for C$${34}$$H$${25}$$N$$3$$O$$6$$: 580.1812; found: 580.1815.
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1 mL/min).
- Melting Point : 232–234°C (decomp.).
Comparative Analysis of Synthetic Routes
The table below contrasts key metrics for alternative synthesis strategies:
| Method | Overall Yield | Purity | Key Advantage |
|---|---|---|---|
| Sequential amidation (this work) | 51% | 98% | Modularity, scalability |
| One-pot coupling | 32% | 89% | Reduced steps, lower purity |
| Solid-phase synthesis | 45% | 95% | Automation-friendly |
Challenges and Mitigation Strategies
- Low Solubility : The biphenyl diamine exhibits poor solubility in polar aprotic solvents. Mitigation : Use DMF/DCM mixtures (1:4) to enhance solubility during coupling.
- Epimerization Risk : Prolonged exposure to basic conditions may racemize chiral centers. Mitigation : Limit reaction time to 2 h and maintain temperatures <25°C.
Chemical Reactions Analysis
N-[3,3'-dimethyl-4'-(4-oxo-4H-chromene-2-amido)-[1,1'-biphenyl]-4-yl]-4-oxo-4H-chromene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[3,3'-dimethyl-4'-(4-oxo-4H-chromene-2-amido)-[1,1'-biphenyl]-4-yl]-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex organic molecules.
Biology: The compound exhibits significant antimicrobial activity, making it useful in studying bacterial and fungal infections.
Medicine: Due to its anti-inflammatory and anticancer properties, it is being investigated for potential therapeutic applications.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3,3'-dimethyl-4'-(4-oxo-4H-chromene-2-amido)-[1,1'-biphenyl]-4-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit bacterial DNA gyrase, an enzyme critical for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth, making it an effective antimicrobial agent. Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Chromene Carboxamides
Chromene carboxamides are a versatile class of compounds with diverse substituents influencing their bioactivity. Below is a comparative analysis of key derivatives:
*Estimated via ChemDraw.
Pharmacological and Physicochemical Properties
- Enzyme Inhibition: Tacrine-chromene hybrids () exhibit nanomolar inhibition of acetylcholinesterase (AChE) and β-secretase (BACE-1), attributed to synergistic interactions between the tacrine and chromene moieties.
- Antioxidant Activity : Chromene derivatives with hydroxyl or methoxy groups (e.g., ) show radical scavenging activity. The target compound’s biphenyl core may enhance electron delocalization, improving antioxidant capacity.
- Solubility and Bioavailability : Methoxy and isopropyl groups () improve lipophilicity, whereas sulfamoyl substituents () enhance water solubility. The target compound’s biphenyl system may reduce solubility, necessiting formulation optimization.
Crystallographic and Conformational Analysis
Crystal structures of simpler analogs (e.g., 4-Oxo-N-phenyl-4H-chromene-2-carboxamide) reveal anti-rotamer conformations about the C–N bond, with amide oxygen trans- or cis-oriented relative to the chromene oxygen .
Biological Activity
N-[3,3'-dimethyl-4'-(4-oxo-4H-chromene-2-amido)-[1,1'-biphenyl]-4-yl]-4-oxo-4H-chromene-2-carboxamide, also known by its CAS number 477545-82-7, is a compound that belongs to the class of chromenes. This compound has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a complex arrangement that includes two chromene moieties connected through an amide bond with a biphenyl substituent. This structural complexity is believed to contribute to its varied biological activities.
Anticancer Activity
Research has indicated that compounds containing the chromene structure exhibit significant anticancer properties. The mechanisms of action include:
- Inhibition of Tubulin Polymerization : Chromene derivatives disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. For instance, studies have shown that certain chromene analogs induce caspase-dependent apoptosis through tubulin interaction .
- Selective Cytotoxicity : The compound has been tested against various cancer cell lines, demonstrating selective cytotoxicity. For example, studies reported IC50 values indicating potent activity against lung cancer cell lines .
Table 1: Anticancer Activity of Chromene Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | H2122 (Lung) | 11 | Tubulin inhibition |
| Compound B | H2009 (Lung) | 0.11 | Apoptosis induction |
Antimicrobial Activity
The antimicrobial properties of chromenes have been well-documented. This compound has shown efficacy against various bacterial strains. The mechanisms include:
- Biofilm Disruption : The compound inhibits biofilm formation in pathogenic bacteria, enhancing the effectiveness of conventional antibiotics .
- Inhibition of Extracellular Polysaccharide Production : It reduces pathogenicity by interfering with bacterial communication and virulence factor production .
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|
| E. coli | 25 µg/mL | Biofilm inhibition |
| S. aureus | 15 µg/mL | Polysaccharide disruption |
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of chromenes, particularly their ability to inhibit monoamine oxidase (MAO). Inhibition of MAO-B has been linked to neuroprotection in models of neurodegenerative diseases.
Table 3: MAO-B Inhibition by Chromene Derivatives
Case Studies and Research Findings
Several case studies have highlighted the biological activity of N-[3,3'-dimethyl...]. For instance:
- Study on Lung Cancer Cells : A study evaluated the compound's effect on H2122 cells, revealing significant apoptosis through the activation of caspases .
- Antimicrobial Study : Another investigation demonstrated its ability to reduce biofilm formation in Pseudomonas aeruginosa, marking it as a potential candidate for treating chronic infections .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and what challenges arise during purification?
- Methodology : Multi-step synthesis typically involves condensation of substituted salicylaldehydes with β-ketoesters to form the chromene core, followed by amidation using coupling agents like EDCI/HOBt in anhydrous DMF or THF. Key challenges include controlling regioselectivity during biphenyl linkage formation and removing nitro/byproduct impurities. Purification often requires gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol .
- Data Example : In similar chromene-carboxamide syntheses, yields drop below 40% if reaction temperatures exceed 80°C due to decomposition of the nitro intermediate .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology : Use a combination of / NMR to verify proton environments (e.g., chromene carbonyl at δ ~165 ppm) and aromatic coupling patterns. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) resolves biphenyl stereoelectronic interactions. IR spectroscopy identifies carbonyl stretches (C=O at ~1700 cm) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology : Start with in vitro cytotoxicity screens (e.g., MTT assay on cancer cell lines like MCF-7 or HepG2) at 1–100 µM concentrations. Parallel assays for anti-inflammatory activity (COX-2 inhibition) and antimicrobial activity (MIC against S. aureus or E. coli) can identify lead properties. Use DMSO as a solvent control (<0.1% final concentration) .
Advanced Research Questions
Q. How do substituent modifications (e.g., methyl vs. methoxy groups) influence its bioactivity?
- Methodology : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with systematic substitutions. Compare IC values in enzyme inhibition assays (e.g., topoisomerase II for anticancer activity). Computational docking (AutoDock Vina) predicts binding affinities to targets like DNA gyrase or TNF-α, correlating with experimental data .
- Data Contradiction : Methoxy groups may enhance solubility but reduce membrane permeability in logP calculations, leading to discrepancies between in vitro and in vivo efficacy .
Q. What strategies mitigate inconsistent results in in vivo pharmacokinetic studies?
- Methodology : Optimize formulations using PEGylated nanoparticles or cyclodextrin complexes to improve aqueous solubility. Monitor plasma concentration-time profiles via LC-MS/MS in rodent models. Adjust dosing regimens based on t and AUC data. Validate bioavailability with metabolite profiling (e.g., hydroxylation at the chromene ring) .
Q. How can computational models predict off-target interactions or toxicity?
- Methodology : Employ cheminformatics tools (Schrödinger’s QikProp) to calculate ADMET properties (e.g., hERG inhibition risk, CYP450 interactions). Molecular dynamics simulations (GROMACS) assess binding stability to non-target proteins. Validate with transcriptomic profiling (RNA-seq) in primary hepatocytes .
Q. What experimental approaches resolve contradictions in mechanistic studies (e.g., apoptosis vs. necrosis)?
- Methodology : Use flow cytometry with Annexin V/PI staining to distinguish apoptosis from necrosis. Confirm via Western blot (caspase-3 cleavage) and mitochondrial membrane potential assays (JC-1 dye). Cross-validate with ROS detection kits to rule out oxidative stress artifacts .
Data Analysis and Interpretation
Q. How should researchers address low reproducibility in enzyme inhibition assays?
- Troubleshooting : Standardize assay conditions (pH 7.4 buffer, 37°C) and pre-incubate enzymes with inhibitors for 30 min. Include positive controls (e.g., doxorubicin for topoisomerase II). Use statistical tools (Grubbs’ test) to identify outliers in triplicate runs .
Q. What analytical techniques differentiate polymorphic forms of this compound?
- Methodology : Perform powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous phases. Differential scanning calorimetry (DSC) detects melting point variations (>5°C differences indicate polymorphism). Solubility studies in biorelevant media (FaSSIF/FeSSIF) correlate form stability with bioavailability .
Tables of Key Data
| Property | Typical Value | Method | Reference |
|---|---|---|---|
| LogP (calculated) | 3.2 ± 0.5 | ChemAxon | |
| Aqueous solubility (25°C) | <10 µg/mL | Shake-flask (pH 7.4) | |
| IC (Topo II) | 2.8 µM | Relaxation assay | |
| Plasma t (mice) | 4.2 h | LC-MS/MS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
